cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate
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Overview
Description
cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . It is known for its applications in various fields of scientific research and industry.
Preparation Methods
The synthesis of cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate typically involves the reaction of 2,6-dimethylpiperazine with benzyl chlorocarbonate in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dichloromethane at low temperatures (0°C) and then warmed to room temperature. The product is purified through standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate is used in several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological pathways and enzyme interactions.
Medicine: Research on its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate can be compared with similar compounds such as:
trans-Benzyl 3,5-dimethylpiperazine-1-carboxylate: Differing in the spatial arrangement of atoms.
Benzyl 3,5-dimethylpiperazine-1-carboxylate: Without the cis configuration.
3,5-Dimethylpiperazine-1-carboxylate derivatives: Varying in the substituents attached to the piperazine ring.
These comparisons highlight the unique structural and functional properties of this compound, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
benzyl (3R,5S)-3,5-dimethylpiperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-8-16(9-12(2)15-11)14(17)18-10-13-6-4-3-5-7-13/h3-7,11-12,15H,8-10H2,1-2H3/t11-,12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDSFNOXAYIVAR-TXEJJXNPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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